2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Description
2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H22FN5O4S and its molecular weight is 459.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
CCG-30092, also known as 2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide, primarily targets the Cereblon (CRBN) E3 Ligase . CRBN is a substrate receptor for the CRL4 CRBN E3 ubiquitin ligase . The role of CRBN is crucial in the ubiquitin-proteasome system, which is responsible for protein degradation, regulation of cell cycle progression, and modulation of immune responses .
Mode of Action
CCG-30092 interacts with CRBN to induce recruitment and ubiquitin-mediated proteasomal degradation of the transcription factors Ikaros and Aiolos . Compared with immunomodulatory agents such as lenalidomide that also degrade Ikaros/Aiolos, CCG-30092 demonstrates a faster, deeper, and more sustained degradation of these transcription factors .
Biochemical Pathways
The degradation of Ikaros and Aiolos leads to derepression of cyclin-dependent kinase (CDK) inhibitors and interferon-stimulated genes, such as IRF7 . This results in the reduction of the critical oncogenic factor, c-Myc, which is involved in cell cycle regulation, apoptosis, and cellular transformation .
Result of Action
The action of CCG-30092 results in potent, autonomous cell killing and apoptosis in a large panel of genetically heterogeneous cell lines . It also demonstrated in vivo activity in xenograft models, leading to tumor regression .
Properties
IUPAC Name |
2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O4S/c1-26-18-16(20(29)27(2)21(26)30)19(25-17(24-18)12-5-7-13(22)8-6-12)32-11-15(28)23-10-14-4-3-9-31-14/h5-8,14H,3-4,9-11H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOIUBAGPCMFCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NCC4CCCO4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.